molecular formula C10H8ClFO3 B13699564 Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate

Cat. No.: B13699564
M. Wt: 230.62 g/mol
InChI Key: LIONIQQQVODGNB-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate (CAS: 2155020-52-1) is an α-keto ester derivative featuring a 4-chloro-3-fluorophenyl substituent at the β-position of the propanoate backbone.

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3

InChI Key

LIONIQQQVODGNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions.

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The major products are 3-(4-chloro-3-fluorophenyl)-2-oxopropanoic acid and methanol.

Scientific Research Applications

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties Synthesis Insights Biological Relevance References
This compound 4-Cl, 3-F on phenyl; α-keto ester High polarity due to halogens; potential for hydrogen bonding. Likely involves halogenated aryl coupling or esterification (analogous to ). Not explicitly reported; halogenated analogs often used in medicinal chemistry.
Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate 3-Cl, 2-NO2 on phenyl Nitro group increases electrophilicity; may enhance reactivity in substitution reactions. Synthesized via tautomerization of hydroxyprop-2-enoate derivatives (). Nitro groups common in bioactive molecules (e.g., antimicrobials).
Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride 4-Br on phenyl; α-amino ester Amino group introduces basicity; hydrochloride salt improves solubility. Likely involves bromophenyl precursors and amino ester formation (). Amino esters are precursors for peptidomimetics.
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate 4-OMe on phenyl; α-methyl ester Methoxy group enhances electron density; methyl ester reduces steric hindrance. Synthesis not detailed; similar esterification methods inferred (). Methoxy groups prevalent in antioxidants.
Methyl 3-chloro-3-(4-fluorophenyl)-2-oxopropanoate 4-F, 3-Cl on propanoate backbone Dual halogens may stabilize radical intermediates. No synthesis details; possibly via halogenation of α-keto esters (). Halogenated compounds used in agrochemicals.

Structural Analysis

  • Halogen Effects : The 4-Cl and 3-F substituents in the target compound confer distinct electronic effects compared to analogs. Chlorine’s inductive electron-withdrawing effect may enhance electrophilic reactivity, while fluorine’s small size and high electronegativity improve metabolic stability .
  • Functional Group Variations: The absence of amino or nitro groups in the target compound reduces its hydrogen-bonding capacity relative to Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride () but increases lipophilicity.

Physicochemical Properties

  • Solubility : The target compound’s halogen substituents likely reduce aqueous solubility compared to methoxy-substituted analogs ().
  • Crystallinity: Analogs () crystallize in monoclinic systems with weak hydrogen bonds, suggesting similar packing for the target compound despite differences in substituents.

Research Implications and Gaps

  • Synthetic Optimization : Further studies are needed to elucidate optimal catalysts and solvents for scalable synthesis.
  • Crystallographic Data : Single-crystal X-ray analysis of the target compound would clarify its supramolecular interactions.

Biological Activity

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate, a compound of increasing interest in pharmaceutical research, exhibits a range of biological activities that warrant detailed examination. This article will explore its chemical properties, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C12H10ClF O3
Molecular Weight: 256.66 g/mol
IUPAC Name: this compound
CAS Number: [not provided in the search results]

The compound features a unique combination of a chloro and fluorine substituent on the aromatic ring, which may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been suggested that the compound can act as a tyrosinase inhibitor , which is significant in treating skin pigmentation disorders and possibly neurodegenerative diseases like Parkinson's disease. Tyrosinase plays a critical role in melanin production, and inhibiting this enzyme can reduce excessive pigmentation .

Biological Activity

Case Study 1: Tyrosinase Inhibition

A recent study focused on synthesizing small molecules incorporating the 4-chloro-3-fluorophenyl fragment. The results indicated that these compounds significantly inhibited tyrosinase activity, with docking studies confirming their binding efficacy at the active site of the enzyme .

Case Study 2: Anticancer Activity

Research into structurally similar compounds has revealed their potential as PARP inhibitors, leading to apoptosis in cancer cells with defective DNA repair mechanisms. These findings suggest that this compound could be explored as a lead compound for developing new anticancer therapies .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundTyrosinase inhibition, potential anticancer activityEnzyme inhibition
Related PARP inhibitorsAnticancer activityDNA repair inhibition

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